molecular formula C19H21BrN2O3S B2712204 4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 942003-02-3

4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2712204
CAS No.: 942003-02-3
M. Wt: 437.35
InChI Key: SSXCOIAHAVMITB-UHFFFAOYSA-N
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Description

4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that features a quinoline core structure substituted with a bromine atom, an isobutyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

    Introduction of the Bromine Atom: Bromination of the quinoline core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Isobutyl Group: The isobutyl group can be introduced via alkylation using isobutyl bromide and a suitable base.

    Sulfonamide Formation: The final step involves the reaction of the brominated quinoline derivative with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The quinoline core can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Biological Studies: The compound can serve as a probe to study enzyme interactions and cellular pathways.

    Materials Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzyme activity, while the sulfonamide moiety can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
  • 4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
  • 4-iodo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Uniqueness

The uniqueness of 4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom can enhance its ability to participate in certain types of chemical reactions, such as cross-coupling, compared to its chloro or fluoro analogs.

Properties

IUPAC Name

4-bromo-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c1-13(2)12-22-18-9-6-16(11-14(18)3-10-19(22)23)21-26(24,25)17-7-4-15(20)5-8-17/h4-9,11,13,21H,3,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXCOIAHAVMITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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